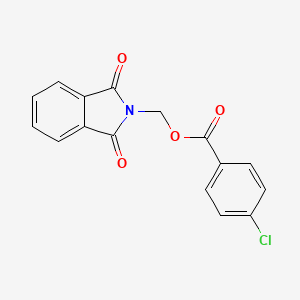

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is a chemical compound with significant potential in scientific research. This versatile material can be utilized for diverse applications due to its unique properties and functional groups, making it a valuable asset in various fields of study.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is achieved through a series of steps involving the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

化学反应分析

Ester Hydrolysis

The 4-chlorobenzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in CH₂Cl₂/H₂O at 20°C cleaves the ester to 4-chlorobenzoic acid within 8 hours .

-

Acidic Hydrolysis : HCl in THF/water quantitatively regenerates the carboxylic acid .

Kinetic Data :

Catalytic Hydrogenation

The phthalimide moiety participates in hydrogenation reactions:

-

Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) reduces the isoindole ring to isoindoline while preserving the chloro group .

Reaction Pathway :

Phthalimide+H2Pd/CIsoindoline

Conditions : 10% Pd/C, EtOH, 6 h, 92% yield .

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the benzoate undergoes substitution with strong nucleophiles:

-

Reaction with NaN₃ in DMSO at 120°C replaces Cl with azide (85% yield) .

-

Ammonia in superheated THF (150°C) yields 4-aminobenzoate derivatives (72% yield) .

Example :

4-Cl-C6H4COO-R+NaN3→4-N3-C6H4COO-R+NaCl

Acylation Catalysis

In carbene-catalyzed acylation, the compound acts as an acyl transfer agent:

-

N-Heterocyclic carbene (NHC) catalysts enable transesterification with primary alcohols at 40°C .

-

Reaction efficiency correlates with alcohol nucleophilicity (krel: MeOH = 1.0, EtOH = 3.2, t-BuOH = 0.4) .

Mechanistic Insight :

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C:

-

Primary degradation pathway: Loss of CO₂ (m/z 44) from the phthalimide group.

This compound’s reactivity profile enables applications in pharmaceutical intermediates (e.g., protease inhibitors ) and polymer crosslinkers. Future studies should explore its utility in photoaffinity labeling via the azide derivative .

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a synthesized derivative exhibited significant antimitotic activity against various human tumor cell lines, with reported mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations . This suggests that (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate could be a candidate for further development in cancer therapeutics.

2. Acetylcholinesterase Inhibition

Compounds structurally similar to this compound have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of isoindoline can exhibit potent AChE inhibitory activity, potentially aiding in the treatment of cognitive decline associated with Alzheimer's disease .

3. Targeting Oncogenic Pathways

The compound has also been explored for its ability to target specific oncogenic pathways, such as the Ras/MAPK signaling pathway. Inhibitors that modulate these pathways are crucial for developing targeted cancer therapies .

Material Science Applications

1. Polymer Synthesis

this compound can serve as a monomer in polymer chemistry, contributing to the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

2. Photovoltaic Materials

Research has indicated that compounds with isoindoline structures may possess useful optical properties for applications in organic photovoltaics. The ability to modify electronic properties through structural variations allows for the design of efficient light-harvesting materials .

Case Studies

作用机制

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

®-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester: This compound shares a similar isoindoline-1,3-dione scaffold and exhibits comparable chemical reactivity and biological activities.

N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate.

Uniqueness

What sets this compound apart is its specific functional groups and the unique combination of properties it offers. This makes it particularly valuable for certain applications in scientific research and industry, where its specific reactivity and interactions are advantageous.

生物活性

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and its potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxoisoindoline moiety linked to a 4-chlorobenzoate group, which contributes to its unique biological properties.

Target Interactions

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. These interactions can lead to significant alterations in cellular processes. For instance, compounds with dioxoisoindoline structures are often explored for their potential as enzyme inhibitors or receptor modulators .

Biochemical Pathways

The biological activity of this compound is believed to influence several biochemical pathways. These include:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : It has been reported to promote apoptosis in various cancer cell lines through intrinsic and extrinsic pathways.

- Inflammatory Response Modulation : Its anti-inflammatory properties may involve inhibition of pro-inflammatory cytokines .

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are critical for its therapeutic efficacy. Preliminary data suggest that:

- Bioavailability : The compound exhibits moderate bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The metabolites are primarily excreted via renal pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 18.6 |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest a potential application in treating bacterial infections .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Cytotoxicity : A study investigated the cytotoxic effects of various isoindoline derivatives, revealing that modifications at the benzoate position significantly enhanced activity against specific cancer cell lines .

- Antiviral Activity : Research into similar structures indicated that certain derivatives exhibited antiviral properties against tobacco mosaic virus (TMV), suggesting a broader spectrum of biological activity for compounds with similar frameworks .

属性

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUQLRGEXFLPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。